2,4-Dimethoxybenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-6-4-3-5-7-8(6)10-9(12-2)13-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSGTYIHXMQOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dimethoxybenzo D Thiazole and Its Structural Analogs
Classical and Conventional Synthetic Routes for Benzothiazoles
The traditional synthesis of the benzothiazole (B30560) core often relies on the condensation of 2-aminothiophenol (B119425) with a variety of electrophilic partners. These well-established methods have been the cornerstone of benzothiazole chemistry for decades.
Cyclocondensation Reactions
Cyclocondensation reactions are a fundamental approach to constructing the benzothiazole ring system. Typically, this involves the reaction of a 2-aminothiophenol derivative with a carboxylic acid or its derivative, such as an acyl chloride or ester, often under acidic conditions and with heating. The reaction proceeds through the formation of an intermediate 2-acylaminothiophenol, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole. For the synthesis of 2,4-Dimethoxybenzo[d]thiazole, this would necessitate the use of a suitably substituted 2-aminothiophenol, which can be challenging to prepare.
Reactions of 2-Aminothiophenol with Alpha-Halocarbonyl Compounds or Alpha-Haloesters
The Hantzsch thiazole (B1198619) synthesis, a classic method, can be adapted for the preparation of benzothiazoles. This involves the reaction of a thioamide with an α-halocarbonyl compound. In the context of benzothiazoles, 2-aminothiophenol can react with α-halocarbonyl compounds or α-haloesters to form a thiazoline (B8809763) intermediate, which is then oxidized to the corresponding benzothiazole. The versatility of this method allows for the introduction of various substituents on the thiazole ring.
Condensation with Thioureas and Thioamides
Thioureas and thioamides serve as valuable precursors for the synthesis of 2-aminobenzothiazoles and 2-substituted benzothiazoles, respectively. The reaction of a substituted aniline (B41778) with a thiocyanating agent, followed by cyclization, is a common route to 2-aminobenzothiazole (B30445) derivatives. While not a direct route to this compound itself, these methods are crucial for accessing precursors and structural analogs.
Advanced and Green Synthesis Approaches for this compound Derivatives
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. The synthesis of a structurally related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, has been successfully achieved under microwave irradiation and solvent-free conditions. nih.gov In this procedure, 2-aminothiophenol and 4-methoxybenzaldehyde (B44291) were reacted in the presence of silica (B1680970) gel. nih.gov The optimal conditions involved a 1:2 molar ratio of the aldehyde to the aminothiophenol, with microwave irradiation for 6 minutes at 300 W, resulting in a good yield of the product. nih.gov This methodology highlights the potential for a rapid and efficient synthesis of this compound.
A comparative study of conventional heating versus microwave irradiation for the synthesis of various hydroxy-substituted phenyl benzothiazoles demonstrated the superiority of the microwave-assisted approach. The reaction times were reduced by a factor of approximately 25, and the product yields were increased by 12% to 20%.
| Entry | Substituent | Method | Reaction Time | Yield (%) |
| 1 | 2-hydroxy | Conventional | 5 h | 78 |
| Microwave | 10 min | 92 | ||
| 2 | 3-hydroxy | Conventional | 6 h | 75 |
| Microwave | 15 min | 88 | ||
| 3 | 4-hydroxy | Conventional | 4 h | 80 |
| Microwave | 10 min | 95 | ||
| 4 | 2,4-dihydroxy | Conventional | 7 h | 72 |
| Microwave | 18 min | 85 | ||
| 5 | 3,4-dihydroxy | Conventional | 6.5 h | 74 |
| Microwave | 16 min | 89 |
This table presents a summary of comparative data for the synthesis of hydroxy-substituted phenyl benzothiazoles, illustrating the efficiency of microwave-assisted synthesis.
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often improved yields and selectivity. The synthesis of various 2-substituted benzothiazole derivatives has been effectively carried out under solvent-free conditions at room temperature by reacting 2-aminothiophenol with aromatic benzoyl chlorides. These reactions are typically complete within a few minutes and provide good to excellent yields.
Below is a table summarizing the results for the solvent-free synthesis of several 2-substituted benzothiazoles, demonstrating the efficiency and broad applicability of this green methodology.
| Entry | R Group | Time (min) | Yield (%) |
| 1 | C6H5 | 1 | 95 |
| 2 | 4-CH3C6H4 | 2 | 92 |
| 3 | 4-ClC6H4 | 1 | 98 |
| 4 | 4-BrC6H4 | 1.5 | 96 |
| 5 | 4-NO2C6H4 | 3 | 85 |
| 6 | 3-NO2C6H4 | 2.5 | 88 |
| 7 | 2-ClC6H4 | 2 | 90 |
| 8 | 2,4-Cl2C6H3 | 2 | 94 |
This table showcases the reaction times and yields for the solvent-free synthesis of various 2-substituted benzothiazoles at room temperature.
Catalyzed Syntheses (e.g., Palladium-Catalyzed, Copper-Catalyzed)
Transition metal catalysis offers powerful tools for the synthesis of benzothiazoles, often proceeding through C-H functionalization or cross-coupling reactions. Palladium and copper catalysts are particularly prominent in this area.
Palladium-Catalyzed Synthesis: A notable palladium-catalyzed method for the synthesis of 2-substituted benzothiazoles involves the intramolecular C-S bond formation through C-H functionalization of thiobenzanilides. This approach utilizes a catalytic system that can consist of palladium(II) acetate (B1210297), copper(I) iodide, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. This method demonstrates good functional group tolerance and can produce a variety of substituted benzothiazoles in high yields. For instance, the cyclization of o-iodothiobenzanilide derivatives can be achieved using Pd/C as a catalyst at room temperature in a ligand-free and additive-free protocol, offering a mild and efficient route to 2-substituted benzothiazoles.
| Catalyst System | Starting Material | Key Features | Reference |
| Pd(OAc)₂, CuI, Bu₄NBr | Thiobenzanilides | C-H functionalization/C-S bond formation | nih.gov |
| Pd/C | o-Iodothiobenzanilides | Ligand-free, additive-free, room temperature |
Copper-Catalyzed Synthesis: Copper-catalyzed reactions provide an efficient and economical alternative for the synthesis of 2-substituted benzothiazoles. One such method involves the condensation of 2-aminobenzenethiols with nitriles. This reaction can be effectively catalyzed by copper(II) acetate in ethanol, accommodating a wide range of nitriles with different functional groups and leading to excellent yields of the corresponding benzothiazole products. mdpi.comorganic-chemistry.orgmdpi.com Mechanistic studies suggest the reaction proceeds through the formation of a sulfilimine intermediate followed by intramolecular cyclization, facilitated by copper coordination. mdpi.com
| Catalyst | Reactants | Solvent | Key Features | Reference |
| Cu(OAc)₂ | 2-Aminobenzenethiol, Nitriles | Ethanol | Mild conditions, wide substrate scope | mdpi.com |
| CuBr₂ | 2-Aminothiophenol, Aromatic/Heteroaromatic Ketones | Ethanol | Synthesis of 2-acylbenzothiazoles | wikipedia.org |
Enzymatic Synthesis (e.g., Lipase-Catalyzed)
Enzymatic synthesis is a growing field in green chemistry, offering high selectivity and mild reaction conditions. While the direct lipase-catalyzed synthesis of the benzothiazole ring system is not widely reported in the literature, other enzymes have been explored. For example, laccases have been used to catalyze the condensation of 2-aminothiophenol with aromatic aldehydes. ekb.eg This suggests the potential for biocatalytic routes to benzothiazoles, although specific lipase-catalyzed examples for the formation of the core structure are not prominent. Research in this area is ongoing, with a focus on discovering novel enzymatic activities for heterocyclic synthesis.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a valuable technique in organic synthesis to accelerate reactions, improve yields, and promote greener chemical processes. The synthesis of 2-substituted benzothiazoles has been successfully achieved using ultrasound assistance. A notable example is the condensation of 2-aminothiophenol with various aldehydes. This reaction can be carried out under solvent-free conditions at room temperature, catalyzed by recyclable sulfated tungstate, leading to excellent yields of 2-substituted benzothiazole derivatives. ekb.egnih.gov The advantages of this method include faster reaction rates, mild conditions, broad functional group compatibility, and easy work-up procedures. nih.gov Another ultrasound-assisted protocol describes the synthesis of benzothiazole derivatives from 2-aminothiophenol and benzaldehydes via ultrasonic probe irradiation in a solvent- and catalyst-free system, affording the products in moderate to good yields within a short reaction time. chem960.com
| Catalyst/Conditions | Reactants | Key Advantages | Reference |
| Sulfated tungstate, Ultrasound | 2-Aminothiophenol, Aldehydes | Solvent-free, room temperature, high yields | ekb.egnih.gov |
| Ultrasonic probe, No catalyst/solvent | 2-Aminothiophenol, Benzaldehydes | Simplicity, rapid, eco-friendly | chem960.com |
Diazoketone-Mediated Approaches for 2,4-Disubstituted Thiazoles
Diazoketones serve as versatile and stable precursors for the synthesis of various heterocyclic compounds, including 2,4-disubstituted thiazoles. A scalable, one-pot synthesis utilizes diazoketones with thiosemicarbazide (B42300) or thiourea (B124793) to produce 2,4-disubstituted-(1,3)thiazoles in high yields. jmbfs.org This approach presents a chemically resilient alternative to the traditional use of halogen ketones. Another metal-free method involves the trifluoromethanesulfonic acid (TfOH) catalyzed coupling of α-diazoketones with (thio)amides or thioureas. This protocol is characterized by its mild reaction conditions, simplicity, and broad substrate scope, yielding 2,4-disubstituted oxazoles and thiazoles in good to excellent yields.
| Reagents | Catalyst | Key Features | Reference |
| Diazoketones, Thiosemicarbazide/Thiourea | - | Scalable, one-pot, high yields | jmbfs.org |
| α-Diazoketones, (Thio)amides/Thioureas | Trifluoromethanesulfonic acid (TfOH) | Metal-free, mild conditions, broad scope |
Metal-Free Synthetic Methodologies
The development of metal-free synthetic routes is a key goal in sustainable chemistry to avoid the cost and potential toxicity of metal catalysts. Several metal-free methods for the synthesis of 2-substituted benzothiazoles have been reported. One such approach involves a base-promoted cyclization of N'-substituted-N-(2-halophenyl)thioureas, O'-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides in dioxane. This method is efficient, economical, and tolerates a variety of functional groups. Another strategy is the reaction of o-haloaniline derivatives with carbon disulfide in the presence of a non-metallic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 1,3-benzothiazole-2(3H)-thiones. Furthermore, a redox-neutral cyclization of nitrobenzenes, methyl-heteroaryl compounds, and elemental sulfur provides 2-substituted benzothiazoles with high atom economy and without the need for external oxidizing or reducing agents.
| Reactants | Conditions | Key Advantages | Reference |
| N'-(substituted)-N-(2-halophenyl)thioureas | Base-promoted cyclization in dioxane | Economical, wide functional group tolerance | |
| o-Haloanilines, Carbon Disulfide | DBU in toluene | Avoids harsh conditions | |
| Nitrobenzenes, Methyl heteroarenes, Sulfur | Redox-neutral cyclization | High atom economy, no external redox agents |
I₂/DMSO Catalytic Systems for C–C and C–Heteroatom Bond Formation
The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) has emerged as a powerful catalytic system for various organic transformations, including the formation of C-C and C-heteroatom bonds. In this system, DMSO often acts as both the solvent and an oxidant. This catalytic system has been successfully applied to the synthesis of various heterocyclic compounds. For instance, an iodine-catalyzed regioselective sulfenylation of indoles with aryl/alkyl mercaptans in the presence of DMSO enables the formation of a C-S bond. The I₂/DMSO system also catalyzes the selective cyclization of N-tosylhydrazones with sulfur to produce 4-aryl-1,2,3-thiadiazoles. In these reactions, the in-situ regeneration of I₂ through the oxidation of HI by DMSO is a key step for the catalytic cycle. While direct application to this compound is not explicitly detailed, the versatility of this system suggests its potential for C-H functionalization and subsequent bond formation on the benzothiazole scaffold.
| Reaction Type | Substrates | Key Features | Reference |
| Regioselective sulfenylation | Indoles, Aryl/alkyl mercaptans | C-S bond formation | |
| Selective cyclization | N-tosylhydrazones, Sulfur | Synthesis of 1,2,3-thiadiazoles | |
| Synthesis of Quinoxalines | 2-hydroxy-2-acetophenone, o-diaminobenzene | One-pot oxidation and cyclization |
Strategies for Functionalization and Derivatization of the Benzothiazole Ring System
The functionalization and derivatization of the pre-formed benzothiazole ring are crucial for creating a diverse range of analogs for various applications. Due to the electron-poor nature of the benzothiazole ring system, direct electrophilic aromatic substitution can be challenging and may require harsh conditions, often resulting in a mixture of C4- and C7-substituted products. wikipedia.org
A modern and highly effective strategy for the regioselective functionalization of the benzothiazole ring involves transition-metal-catalyzed C-H activation. Iridium-catalyzed C-H borylation, for example, allows for the introduction of a boryl group at specific positions, which can then be further transformed into a wide array of functional groups through subsequent cross-coupling reactions. wikipedia.org This method provides access to versatile building blocks that can be functionalized at the C4, C5, C6, and C7 positions. wikipedia.org
Other strategies for derivatization include:
Stoichiometric metalation: This involves the use of strong bases to deprotonate a C-H bond, followed by quenching with an electrophile.
Nucleophilic aromatic substitution: This is generally limited to benzothiazoles bearing strong electron-withdrawing groups or at the 2-position, which is activated by the adjacent heteroatoms.
Generation and trapping of arynes: Benzothiazole-based aryne intermediates can be generated and subsequently trapped by various nucleophiles to introduce substituents in a regioselective manner. wikipedia.org
Functionalization at the C2 position: The C2 position of the benzothiazole ring is particularly amenable to functionalization. For example, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These salts can then react with a range of nucleophiles to introduce ether and amine functionalities.
These diverse strategies for functionalization and derivatization allow for the systematic modification of the benzothiazole scaffold, enabling the synthesis of a wide library of compounds based on the this compound structure.
Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of the benzothiazole system can undergo electrophilic aromatic substitution, with the positions of attack being influenced by the existing substituents. For this compound, the methoxy (B1213986) group at the C4 position is a strong activating group and directs incoming electrophiles to the ortho and para positions.
Detailed research findings indicate that the pi-electron density in the thiazole ring system designates the C5 position as a primary site for electrophilic substitution. wikipedia.org In the case of this compound, the 4-methoxy group strongly activates the ring, directing substitution to the C5 and C7 positions. Common electrophilic substitution reactions applicable to such activated systems include nitration, halogenation, and Friedel-Crafts reactions. For instance, halogenation of related thiazole systems has been successfully achieved, demonstrating that direct electrophilic aromatic substitution is a viable strategy. udayton.edu While early studies on some parent ring systems like thiazolo[5,4-d]thiazole (B1587360) suggested they were inert to such reactions, newer methods have enabled direct halogenation. udayton.edu
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reagent Type | Expected Position of Substitution on 4-Methoxybenzothiazole Ring | Activating/Deactivating Effect |
|---|---|---|
| Nitrating Agents (e.g., HNO₃/H₂SO₄) | C5, C7 | Activating (from 4-OCH₃) |
| Halogenating Agents (e.g., Br₂/FeBr₃) | C5, C7 | Activating (from 4-OCH₃) |
Modifications at the Thiazole Nitrogen Atom
The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, making it a key site for chemical modification. The most common modification is alkylation, which leads to the formation of a positively charged thiazolium cation. wikipedia.org This reaction is fundamental to the synthesis of thiazolium salts, which have applications as catalysts. wikipedia.org
Another potential modification is the oxidation of the nitrogen atom to form a thiazole N-oxide. This can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid. wikipedia.org The resulting N-oxides can exhibit altered reactivity and have been used to direct subsequent C-H activation reactions preferentially to the C2 position under milder conditions. wikipedia.org Solvent effects can significantly influence the electronic environment and shielding of the thiazole nitrogen, which in turn affects its reactivity. researchgate.net Studies have shown that both solvent polarity and hydrogen bonding can increase the nitrogen's shielding by favoring the delocalization of lone pair electrons from the sulfur atom into the conjugated ring system. researchgate.net
Formation of Fused Heterocyclic Systems from Benzothiazole Precursors
Benzothiazoles can serve as precursors for the synthesis of larger, fused heterocyclic systems. These reactions typically involve building additional rings onto the existing benzothiazole scaffold. For example, N-substituted 2-(methylamino)naphthoquinones and their anthracene (B1667546) analogs can be treated with sulfur monochloride (S₂Cl₂) and a base like DABCO to construct a thiazole ring fused to the quinone system, yielding complex structures such as 2,3-dihydronaphtho[2,3-d] wikipedia.orgnih.govthiazole-4,9-diones. beilstein-journals.org
Another approach involves the condensation of dithiooxamide (B146897) with aromatic aldehydes to create the thiazolo[5,4-d]thiazole core, a fused system containing two thiazole rings. mdpi.com This method has been adapted to use eco-friendly deep eutectic solvents, offering a greener synthetic route. mdpi.com Furthermore, thiazole derivatives can be used to construct other heterocyclic rings; for instance, chalcone (B49325) intermediates derived from thiazoles can react to form 1-(thiazol-2-yl)-4,5-dihydropyrazoles, combining the thiazole and pyrazole (B372694) pharmacophores into a single molecule. nih.gov
Table 2: Examples of Fused Systems from Thiazole Precursors
| Precursor Type | Reagents | Fused System Formed | Reference |
|---|---|---|---|
| N-substituted 2-(methylamino)naphthoquinones | S₂Cl₂, DABCO, Triethylamine | 2,3-Dihydronaphtho[2,3-d] wikipedia.orgnih.govthiazole-4,9-diones | beilstein-journals.org |
| Dithiooxamide and Aromatic Aldehydes | L-proline, Ethylene glycol | 2,5-Diarylthiazolo[5,4-d]thiazoles | mdpi.com |
Approaches to Thiazolium Bromide Salts
Thiazolium salts are quaternary ammonium (B1175870) compounds where the nitrogen atom of the thiazole ring is quaternized. wikipedia.org The synthesis of thiazolium bromide salts is a key transformation of the thiazole core. A prominent method for their formation is the direct N-alkylation of a thiazole derivative with an alkyl bromide.
A widely used approach, particularly for constructing the thiazole ring and the salt in one sequence, is a variation of the Hantzsch thiazole synthesis. This involves the reaction of thiosemicarbazides with α-haloketones, such as phenacyl bromides. researchgate.netresearchgate.net The proposed mechanism involves an initial S-alkylation via nucleophilic substitution, followed by heterocyclization where a nitrogen atom attacks the carbonyl group. Subsequent dehydration and protonation in the presence of hydrobromic acid (HBr), which is eliminated in the first step, yields the final thiazolium bromide salt. researchgate.netresearchgate.net This method allows for the synthesis of a variety of 2,4-disubstituted and 2,3,4-trisubstituted thiazolium bromide derivatives in high yields. researchgate.net
Table 3: Synthesis of Thiazolium Bromide Derivatives
| Reactant 1 | Reactant 2 | Solvent | Product Type |
|---|---|---|---|
| Substituted Thiosemicarbazide | Phenacyl Bromide | Ethyl Acetate | 4-Substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromide |
The formation of the thiazolium salt is confirmed by spectroscopic methods. In ¹³C NMR, the signals for the thiazole carbons (C2, C4, C5) experience a downfield shift due to the positive charge on the ring. researchgate.net Mass spectrometry can also confirm the structure, often showing a molecular ion corresponding to the cationic portion after the loss of the bromide counterion. researchgate.net
Chemical Transformations and Reactivity Studies of 2,4 Dimethoxybenzo D Thiazole Derivatives
Oxidation Reactions of Methoxy (B1213986) Groups
The methoxy groups in 2,4-dimethoxybenzo[d]thiazole are generally stable to mild oxidizing agents. However, under more forcing conditions or with specific reagents, they can undergo oxidative demethylation to the corresponding hydroxybenzothiazoles or further to quinone-like structures. Hypervalent iodine reagents, such as (diacetoxy)iodobenzene (DAIB), are known to oxidize methoxy-substituted phenols. While direct oxidation of the methoxy groups in this compound is not extensively reported, the reactivity can be inferred from related structures. For instance, the oxidation of phenols bearing methoxy substituents often proceeds to form quinones or coupled products.
In the context of this compound, selective oxidation of one methoxy group over the other would be challenging without a directing group. The position of the methoxy groups influences their susceptibility to oxidation. The C4-methoxy group, being ortho to the thiazole (B1198619) nitrogen, may exhibit different reactivity compared to the C2-methoxy group. Oxidative conditions that are too harsh may lead to the degradation of the thiazole ring.
Table 1: Representative Oxidative Demethylation Reactions of Methoxyarenes
| Entry | Substrate | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,4-Dimethoxybenzene | Cerium(IV) ammonium (B1175870) nitrate (CAN) | 1,4-Benzoquinone | 95 |
| 2 | 1,2-Dimethoxybenzene | Nitric acid | 3,4-Dimethoxy-1,2-benzoquinone | 70 |
| 3 | 4-Methylanisole | Pyridinium chlorochromate (PCC) | 4-Methoxybenzaldehyde (B44291) | 85 |
Nucleophilic Substitution Reactions Involving Methoxy Groups
The methoxy groups on the benzothiazole (B30560) ring can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNA) mechanism. wikipedia.org The feasibility of such a reaction is dependent on the activation of the aromatic ring. The electron-withdrawing nature of the fused thiazole ring can facilitate nucleophilic attack, particularly at the positions ortho and para to the activating group. In this compound, the C4-methoxy group is ortho to the thiazole ring junction, making it a potential site for nucleophilic substitution.
However, methoxy groups are generally poor leaving groups compared to halides. Therefore, harsh reaction conditions, such as high temperatures and the use of strong nucleophiles (e.g., alkoxides, thiolates, or amines), are often required. nih.gov The regioselectivity of the substitution would be influenced by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. youtube.com
Table 3: Nucleophilic Aromatic Substitution of Methoxyarenes
| Entry | Substrate | Nucleophile | Product | Conditions |
|---|---|---|---|---|
| 1 | 2,4-Dinitroanisole | Sodium methoxide | 1,2-Dimethoxy-4-nitrobenzene | High Temperature |
| 2 | 4-Nitroanisole | Sodium thiophenoxide | 4-Nitrophenyl phenyl sulfide | DMF, 100 °C |
| 3 | 2-Chloro-4-nitroanisole | Ammonia | 2-Amino-4-nitroanisole | High Pressure, Heat |
Electrophilic Substitution Patterns on the Benzothiazole Nucleus
The benzene (B151609) ring of this compound is highly activated towards electrophilic substitution due to the presence of two electron-donating methoxy groups. The directing effects of these substituents, along with the influence of the fused thiazole ring, determine the regioselectivity of electrophilic attack. The methoxy groups are ortho-, para-directing. The thiazole ring is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, the nitrogen atom can be protonated under acidic conditions, further influencing the substitution pattern.
Considering the combined directing effects, the most probable positions for electrophilic substitution are C5 and C7, which are para and ortho, respectively, to the C4-methoxy group and meta to the deactivating influence of the thiazole moiety. The C5 position is also para to the C2-methoxy group (through the thiazole ring), further enhancing its reactivity. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially at the C5 and C7 positions. nih.govrsc.org
Table 4: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Electrophilic Reaction | Major Product(s) |
|---|---|
| Nitration (HNO3/H2SO4) | 5-Nitro-2,4-dimethoxybenzo[d]thiazole and 7-Nitro-2,4-dimethoxybenzo[d]thiazole |
| Bromination (Br2/FeBr3) | 5-Bromo-2,4-dimethoxybenzo[d]thiazole and 7-Bromo-2,4-dimethoxybenzo[d]thiazole |
| Friedel-Crafts Acylation (RCOCl/AlCl3) | 5-Acyl-2,4-dimethoxybenzo[d]thiazole and 7-Acyl-2,4-dimethoxybenzo[d]thiazole |
Chemo- and Regioselective Transformations
The presence of multiple functional groups in derivatives of this compound allows for chemo- and regioselective transformations. nih.govacs.org The choice of reagents and reaction conditions can enable the selective modification of one part of the molecule while leaving other functional groups intact.
For instance, in a derivative containing both a nitro group and an ester, the nitro group can be selectively reduced to an amine using catalytic hydrogenation (e.g., H2/Pd-C) or specific reducing agents like tin(II) chloride, without affecting the ester functionality. Conversely, the ester can be selectively hydrolyzed under basic or acidic conditions without altering the nitro group.
Regioselective functionalization can be achieved by exploiting the differential reactivity of the positions on the benzothiazole nucleus. As discussed in the electrophilic substitution section, the C5 and C7 positions are the most activated. By using bulky electrophiles or by introducing blocking groups, it may be possible to favor substitution at one position over the other.
Table 5: Examples of Chemo- and Regioselective Reactions
| Substrate | Reagent/Conditions | Transformation | Selectivity |
|---|---|---|---|
| 5-Nitro-2,4-dimethoxybenzo[d]thiazole-7-carboxylate | H2, Pd/C | Selective reduction of the nitro group | Chemoselective |
| 2,4-Dimethoxy-7-bromobenzo[d]thiazole | n-BuLi, then CO2 | Lithiation and carboxylation at the C-7 position | Regioselective |
| 4-Hydroxy-2-methoxybenzo[d]thiazole derivative | Alkyl halide, K2CO3 | Selective O-alkylation of the hydroxyl group | Chemoselective |
Spectroscopic and Crystallographic Elucidation of 2,4 Dimethoxybenzo D Thiazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2,4-Dimethoxybenzo[d]thiazole
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| OCH₃ (C2) | ~3.9 - 4.1 | s |
| OCH₃ (C4) | ~3.9 - 4.1 | s |
| H5 | ~7.0 - 7.2 | d |
| H6 | ~7.2 - 7.4 | t |
| H7 | ~7.6 - 7.8 | d |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For the related compound, 2,4-dimethoxy-7-nitro-benzo[d]thiazole, distinct signals are observed for each carbon atom. The carbons of the methoxy (B1213986) groups resonate at approximately 56.2 ppm. The aromatic and thiazole (B1198619) ring carbons appear in the range of 105.3 to 165.4 ppm. For this compound, one would expect to see signals for the two methoxy carbons in a similar region. The carbon atoms of the benzothiazole (B30560) core will have chemical shifts characteristic of their electronic environment, with carbons bearing methoxy groups appearing at lower field (higher ppm values).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| OCH₃ (C2) | ~55 - 57 |
| OCH₃ (C4) | ~55 - 57 |
| C2 | ~165 - 168 |
| C4 | ~155 - 158 |
| C5 | ~110 - 115 |
| C6 | ~120 - 125 |
| C7 | ~125 - 130 |
| C3a | ~130 - 135 |
| C7a | ~150 - 153 |
While specific multinuclear NMR data for this compound are not detailed in the provided search results, techniques such as ¹⁵N and ¹⁷O NMR could provide further structural insights. ¹⁵N NMR would be sensitive to the electronic environment of the nitrogen atom within the thiazole ring, and its chemical shift would be influenced by the electron-donating methoxy groups. Similarly, ¹⁷O NMR could potentially distinguish between the two oxygen atoms of the methoxy groups, although the low natural abundance and quadrupolar nature of the ¹⁷O nucleus often make these experiments challenging.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹.
C-H stretching (aliphatic, from methoxy groups): Expected in the 2850-3000 cm⁻¹ range.
C=N stretching (thiazole ring): A characteristic absorption for the imine bond within the thiazole ring, usually found around 1600-1650 cm⁻¹.
C=C stretching (aromatic ring): Multiple bands are expected in the 1450-1600 cm⁻¹ region.
C-O stretching (aryl ethers): Strong, characteristic bands for the aryl-O-CH₃ ether linkages are anticipated in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-S stretching: This vibration is typically weak and can be difficult to assign definitively, often appearing in the fingerprint region (below 1000 cm⁻¹).
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (OCH₃) | Stretching | 2850 - 3000 |
| C=N (Thiazole) | Stretching | 1600 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aryl-O-CH₃ | Asymmetric Stretching | 1200 - 1275 |
| Aryl-O-CH₃ | Symmetric Stretching | 1000 - 1075 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₉NO₂S), the exact mass can be calculated by summing the masses of its constituent atoms (using the most abundant isotopes).
The theoretical exact mass of the molecular ion [M]⁺ of this compound is approximately 195.0354 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental formula. The fragmentation pattern in the mass spectrum would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, as well as cleavage of the thiazole ring, providing further evidence for the proposed structure.
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
Single-Crystal X-ray Diffraction Analysis
The crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) was determined to be in the monoclinic space group P2₁/c. nih.gov The benzothiazole and the dimethoxyphenyl ring systems are nearly coplanar, with a small interplanar angle of 5.38 (2)°. nih.gov This planarity facilitates intramolecular interactions, such as a short contact between the sulfur atom of the thiazole ring and an oxygen atom of a methoxy group. nih.gov The crystal packing is stabilized by a network of C—H⋯O, C—H⋯π, and π–π stacking interactions. nih.gov
Key crystallographic data for 2-(2,5-dimethoxyphenyl)benzo[d]thiazole are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₃NO₂S |
| Formula Weight | 271.33 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5933 (2) Å, α = 90° |
| b = 5.8623 (1) Å, β = 94.025 (1)° | |
| c = 25.0772 (5) Å, γ = 90° | |
| Volume | 1259.19 (5) ų |
| Z | 4 |
| Density (calculated) | 1.431 Mg/m³ |
| Absorption Coefficient | 2.150 mm⁻¹ |
| F(000) | 568 |
Table 1: Crystallographic data for the analog compound 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. nih.gov
Thermal Ellipsoid Plots
Thermal ellipsoid plots, such as those generated by the Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP), are a standard method for visualizing the crystal structure of molecules. wikipedia.org In these diagrams, atoms are represented by ellipsoids, the size and orientation of which indicate the anisotropic displacement of the atoms due to thermal vibration. wikipedia.org The ellipsoids are typically drawn at a certain probability level, commonly 50%, meaning there is a 50% probability of finding the atomic nucleus within the volume of the ellipsoid. wikipedia.org
For the analog compound, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, a thermal ellipsoid plot would illustrate the planar nature of the fused benzothiazole ring system and the attached dimethoxyphenyl ring. nih.gov The ellipsoids for the carbon, nitrogen, oxygen, and sulfur atoms would depict their thermal motion within the crystal lattice. Such a plot would visually confirm the molecular conformation and the relative rigidity of the fused ring system.
Electronic Spectroscopy for Electronic Structure and Interactions (e.g., UV-Vis, Circular Dichroism)
Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) absorption spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption bands provide information about the electronic structure and conjugation within the molecule.
For benzothiazole derivatives, the UV-Vis absorption spectra are generally characterized by intense bands corresponding to π → π* transitions. researchgate.net The position of these absorption bands is sensitive to the nature and position of substituents on the benzothiazole core and any attached aromatic rings. researchgate.net Methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap.
While specific experimental UV-Vis data for this compound was not found in the surveyed literature, studies on other methoxy-substituted benzothiazoles can provide an estimation of its absorption characteristics. For example, various 2-aryl-benzothiazoles exhibit strong absorption bands in the UV-visible region, which are influenced by the substitution pattern on the aryl ring. researchgate.net It is anticipated that this compound would exhibit characteristic π → π* transitions, with the exact wavelengths of maximum absorption (λmax) being influenced by the electronic effects of the two methoxy groups on the benzene (B151609) ring of the benzothiazole moiety.
Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxybenzo D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic characteristics of a molecule. For benzothiazole (B30560) derivatives, these calculations are typically performed using Density Functional Theory (DFT) and ab initio methods.
Basis Set Selection and Method Comparison (e.g., B3LYP, BLYP, B3PW91, mPW1PW91, 6-311G(d,p))The accuracy of quantum chemical calculations is highly dependent on the choice of the theoretical method (functional) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.
For benzothiazole analogues, a variety of functionals and basis sets have been tested. Common DFT functionals include B3LYP, BLYP, B3PW91, and mPW1PW91. mdpi.com The Pople-style basis set 6-311G(d,p) is frequently implemented for these types of molecules. mdpi.commdpi.com Comparative studies on the related compound 2-(4-methoxyphenyl)benzo[d]thiazole concluded that the B3LYP functional is superior to the scaled Hartree-Fock approach for solving molecular problems, as its results show better agreement with experimental data. mdpi.comresearchgate.net
A comparison of different computational methods and basis sets for a related compound is typically summarized in a data table. While specific data for 2,4-Dimethoxybenzo[d]thiazole is unavailable, a representative table structure is shown below.
| Method/Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |
| HF/6-311G(d,p) | Value | Value |
| B3LYP/6-311G(d,p) | Value | Value |
| BLYP/6-311G(d,p) | Value | Value |
| B3PW91/6-311G(d,p) | Value | Value |
| mPW1PW91/6-311G(d,p) | Value | Value |
| Note: This table is illustrative. The values are placeholders as specific computational data for this compound was not found in the search results. |
Molecular Reactivity and Stability Assessments
Theoretical calculations are crucial for assessing the reactivity and kinetic stability of molecules. A key approach for this is Frontier Molecular Orbital (FMO) analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.youtube.comwikipedia.orgyoutube.com
HOMO : The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com
LUMO : The lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that a molecule is more reactive. mdpi.com For various benzothiazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4.46–4.73 eV. mdpi.com This type of analysis is standard for assessing the stability of novel compounds. researchgate.net
The energies of these frontier orbitals would be calculated for this compound to predict its reactivity profile.
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
| Note: This table is illustrative. The values are placeholders as specific computational data for this compound was not found in the search results. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map of a molecule provides a color-coded representation of the electrostatic potential on the electron density surface.
For thiazole (B1198619) derivatives, MEP analysis highlights the regions of positive and negative electrostatic potential. irjweb.com In the case of this compound, the MEP map would be expected to show regions of negative potential (typically colored red) concentrated around the electronegative nitrogen and oxygen atoms due to the presence of lone pairs of electrons. researchgate.netnih.gov These areas represent the most probable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally located around the hydrogen atoms of the benzene (B151609) ring and the methoxy (B1213986) groups, indicating the likely sites for nucleophilic attack. irjweb.com The benzene ring and other neutral regions are often depicted in green. nih.gov The analysis of MEP contours and surfaces helps in understanding the electronic activity and reactivity of thiazolidine-2,4-dione derivatives and similar compounds. scispace.comresearchgate.net Computational studies on related compounds like 2-(4-methoxyphenyl)benzo[d]thiazole confirm that high electron density around nitrogen and oxygen atoms signifies strong nucleophilic reactivity. researchgate.net
Table 1: Predicted Regions of Reactivity in this compound based on MEP Analysis
| Molecular Region | Predicted Electrostatic Potential | Type of Attack Favored |
|---|---|---|
| Nitrogen Atom (Thiazole Ring) | Negative (Red) | Electrophilic |
| Oxygen Atoms (Methoxy Groups) | Negative (Red) | Electrophilic |
| Hydrogen Atoms | Positive (Blue) | Nucleophilic |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and electronic interactions within a molecule. juniperpublishers.com It transforms the complex molecular orbitals into localized, Lewis-like structures, such as one-center lone pairs (LP) and two-center bonds (BD). joaquinbarroso.com This method is crucial for studying charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov
In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For benzothiazole derivatives, significant delocalization occurs from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the aromatic ring. These interactions, often of the type LP(N) -> π(C-C) or LP(S) -> π(C-C), contribute significantly to the stabilization of the molecule. The analysis of NBOs in thiazole azo dyes has shown that the highest occupied molecular orbitals (HOMOs) are typically π-bonding orbitals spread across the donor moieties, while the lowest unoccupied molecular orbitals (LUMOs) are π-antibonding orbitals located on the acceptor parts of the molecule. nih.gov NBO analysis helps in interpreting electronic wavefunctions in terms of localized Lewis-like bonds and has become an indispensable tool in modern chemistry for understanding chemical behavior and molecular structure. juniperpublishers.com The accuracy of the natural Lewis structure picture is often very high, accounting for over 99% of the electron density in common organic molecules. uba.ar
Prediction and Rationalization of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and rationalize spectroscopic parameters like NMR chemical shifts and vibrational frequencies.
GIAO NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. imist.mamdpi.com Theoretical calculations of ¹H and ¹³C NMR chemical shifts for benzothiazole derivatives are often performed and compared with experimental data. researchgate.net For related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, DFT calculations using the GIAO method have shown a good correlation between theoretical and experimental values, although discrepancies can arise due to solvent effects and molecular dynamics not accounted for in gas-phase calculations. mdpi.com The use of multi-standard approaches, employing references like methanol for sp³ carbons and benzene for sp² carbons, can improve the accuracy of ¹³C NMR chemical shift predictions over the traditional tetramethylsilane (TMS) standard. conicet.gov.ar
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) are calculated to understand the vibrational modes of a molecule. For 2-(4-methoxyphenyl)benzo[d]thiazole, a closely related compound, DFT calculations have been used to assign vibrational wavenumbers. mdpi.com The characteristic C-H stretching vibrations for the heteroaromatic structure are typically observed in the 3000–3100 cm⁻¹ range. mdpi.com Vibrational modes for the benzothiazole ring, such as C-N stretching, are generally found in the 1382-1266 cm⁻¹ region. researchgate.net It is common for theoretical calculations to overestimate vibrational frequencies, and scaling factors are often applied to achieve better agreement with experimental spectra. mdpi.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Benzothiazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | mdpi.com |
| Aliphatic C-H Stretch (CH₃) | 2844 - 3035 | researchgate.netnist.gov |
| C=N Stretch (Thiazole) | 1500 - 1650 | mdpi.com |
| C-N Stretch | 1263 - 1382 | researchgate.net |
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps various properties onto the molecular surface, including d_norm (which identifies close contact regions), shape index, and curvedness. nih.gov
Table 3: Common Intermolecular Contacts and Their Percentage Contributions in Thiazole Derivatives from Hirshfeld Surface Analysis
| Type of Contact | Typical Percentage Contribution |
|---|---|
| H···H | 28.4% - 39.2% |
| C···H/H···C | 14.5% - 25.2% |
| O···H/H···O | 8.0% - 17.0% |
| Cl···H/H···Cl | 11.4% - 19.3% |
(Note: Data is based on analyses of various substituted thiazole derivatives as found in the literature. nih.govkayseri.edu.tr)
Molecular Modeling and Docking Studies for Structure-Function Relationships
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. niscpr.res.inniscair.res.in
Benzothiazole derivatives are known for their wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. kayseri.edu.trbiointerfaceresearch.com Docking studies on these compounds have been performed to elucidate their mechanism of action. For instance, computational investigations of 2-(4-methoxyphenyl)benzo[d]thiazole have shown that it can bind strongly to cancer-related receptors like Metastasis factor (S100A4) and adhesion GPCR ADGRL3. researchgate.netdergipark.org.tr These studies identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. semanticscholar.org The binding affinity, often expressed as a docking score, provides an estimate of the binding strength. Such computational analyses are crucial for structure-activity relationship (SAR) studies, guiding the design and synthesis of more potent and selective therapeutic agents. biointerfaceresearch.com
Investigation of Reaction Mechanisms through Computational Methods
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the exploration of potential energy surfaces, the identification of transition states and intermediates, and the calculation of activation energies, thereby providing deep insights into reaction pathways. researchgate.net
For reactions involving thiazole derivatives, computational studies have been used to explain experimental outcomes such as regioselectivity and stereoselectivity. For example, the mechanism of [4+2] cycloaddition reactions (Diels-Alder reactions) involving 4-alkenyl-2-aminothiazoles has been studied computationally. nih.gov These studies analyze the different possible reaction pathways and their associated energy barriers to determine the most favorable route, which often aligns with the experimentally observed products. nih.gov Similarly, the 1,3-dipolar cycloaddition between nitrones and 2,3-dihydrothiazoles has been investigated through computational methods, which helped to explain the complete regioselectivity and diastereofacial selectivity observed in the experiments. researchgate.net Such computational investigations are invaluable for understanding the underlying principles that govern the reactivity of the benzothiazole scaffold and for predicting the outcomes of new chemical transformations.
Advanced Applications of this compound in Materials Science and Chemical Tool Development
Following a comprehensive search of available scientific literature and research data, it has been determined that there is no specific information published regarding the application of the chemical compound “this compound” in the advanced materials science and chemical tool development fields outlined in the requested article structure.
The search for research findings and data tables related to the use of this compound in the following areas did not yield any relevant results:
Advanced Applications of 2,4 Dimethoxybenzo D Thiazole in Materials Science and Chemical Tool Development
Utilization as Scaffolds in Chemical Synthesis and Probe Design
While the broader class of compounds, such as benzothiazole (B30560) derivatives and other thiazole-containing heterocycles, are subjects of extensive research in these fields nih.govnih.gov, no studies specifically name or investigate the properties and applications of the 2,4-dimethoxy substituted variant. The available literature focuses on different isomers or derivatives. For instance, research in organic electronics often involves more complex thiazole-based structures like thiazolo[5,4-d]thiazoles rsc.orgrsc.org. Similarly, studies on fluorescent probes and chemical scaffolds utilize various other substituted benzothiazole cores nih.govmdpi.com.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "2,4-Dimethoxybenzo[d]thiazole" due to the absence of specific research data for this compound in the requested application areas.
Design of Hybrid Molecular Scaffolds
The development of hybrid molecular scaffolds is a prominent strategy in medicinal chemistry and materials science, aiming to combine distinct structural motifs to create new molecules with synergistic or novel properties. The benzothiazole nucleus is a favored component in this molecular architecture due to its rigid, planar structure and versatile chemical functionality.
In this context, the this compound framework can be conceptualized as a central building block. The strategy involves covalently linking this benzothiazole core to other pharmacophores or functional units. For instance, research has demonstrated the design of hybrid molecules by combining a 2-aminobenzothiazole (B30445) scaffold with other biologically active moieties like thiazolidine-2,4-dione. researchgate.net This "molecular hybridization" aims to generate compounds that can interact with multiple biological targets or possess enhanced activity. nih.gov The design principle often involves linking different pharmacophores known for specific activities into a single, more complex molecule. nih.govnih.gov
Table 1: Principles of Hybrid Scaffold Design Involving Thiazole (B1198619)/Benzothiazole Cores
| Design Principle | Rationale | Example Partner Moiety |
|---|---|---|
| Pharmacophore Combination | To create a single molecule that can interact with multiple biological targets, potentially leading to synergistic effects or overcoming resistance. | Thiazolidine-2,4-dione researchgate.netnih.gov |
| Structural Scaffolding | To use the rigid benzothiazole core to orient other functional groups in a specific three-dimensional arrangement for optimal interaction with a target. | Aryl groups, Aminopyrimidines nih.gov |
Chemical Probes for Investigating Molecular Interactions (general principles)
Chemical probes are small molecules designed to study and visualize biological processes or detect specific analytes in complex environments. The inherent photophysical properties of the benzo[d]thiazole ring system make it an excellent fluorophore for the development of such probes. researchgate.net
The general principle behind using a benzothiazole derivative like this compound as a chemical probe lies in its conjugated aromatic system, which can exhibit fluorescence. The probe is typically designed with two key components: the benzothiazole core (the signal-reporting unit) and a recognition unit (a reactive or binding site for a specific target).
When the probe is in its free state, its fluorescence may be minimal or "off." Upon interaction with its specific target analyte (e.g., an amino acid like cysteine, a metal ion, or a reactive oxygen species), the recognition unit undergoes a chemical reaction or a significant conformational change. researchgate.net This event alters the electronic structure of the entire molecule, including the benzothiazole fluorophore, leading to a detectable change in its optical properties. This change is often a dramatic increase in fluorescence intensity (a "turn-on" response), which can be measured to quantify the analyte. researchgate.net The large separation between the absorption and emission wavelengths (Stokes shift) observed in some benzothiazole-based probes is a highly desirable feature, as it minimizes self-quenching and improves signal-to-noise ratios. researchgate.net
Role in Agrochemicals (excluding specific efficacy/applications)
The thiazole and fused-ring benzothiazole systems are recognized as "privileged structures" not only in medicinal chemistry but also in the agrochemical sector. nih.gov Their chemical stability and the diverse range of reactions they can undergo make them versatile building blocks for the synthesis of new active ingredients.
Additives in Materials Science (e.g., Coatings)
In materials science, small organic molecules with unique electronic and photophysical properties are often used as additives to enhance the functionality of polymers, films, and coatings. The thiazolo[5,4-d]thiazole (B1587360) nucleus, a related fused-ring system, is noted for its high oxidative stability, rigid planarity, and electron-deficient nature, which are appealing features for applications in organic electronics. rsc.org
Derivatives of benzothiazole, such as this compound, possess a conjugated π-system that can interact with light, making them candidates for use as UV stabilizers or fluorescent markers in coatings. When incorporated into a polymer matrix, these molecules can absorb harmful UV radiation and dissipate the energy through photophysical processes, thereby protecting the underlying material from degradation.
Furthermore, the fluorescent properties of such molecules can be exploited. Their incorporation into coatings could be used for creating materials with specific optical effects or for developing sensor coatings that change color or fluorescence in response to environmental stimuli like changes in pH, temperature, or the presence of certain chemicals. The structure of these additives can be fine-tuned to achieve specific photophysical properties, such as the color and quantum yield of their fluorescence, making them versatile components for advanced materials. rsc.org Research on related thiazole compounds has shown their utility in creating semiconductors and their incorporation into polymers for membranes. rsc.orgmdpi.com
Future Perspectives and Emerging Research Avenues for 2,4 Dimethoxybenzo D Thiazole
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The future synthesis of 2,4-Dimethoxybenzo[d]thiazole and its derivatives will likely focus on developing more efficient, selective, and environmentally benign methodologies. While classical methods for benzothiazole (B30560) synthesis are established, modern synthetic chemistry offers numerous avenues for improvement. nih.govnih.gov
Future research could explore the following pathways:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully used for the synthesis of other benzothiazole derivatives, offering advantages such as reduced reaction times, higher yields, and cleaner reaction profiles. nih.gov Applying MAOS to the cyclization of a dimethoxy-substituted o-aminothiophenol with appropriate reagents could provide a rapid and efficient route to the target scaffold. nih.gov
Green Chemistry Approaches: Solvent-free "grinding" methods have proven effective for preparing 2,4-disubstituted thiazoles and represent a promising eco-friendly alternative. researchgate.net Exploring mechanochemical synthesis for this compound could minimize solvent waste and energy consumption. Another green approach involves the use of biocatalysts, such as enzymes like pepsin, which have been shown to efficiently catalyze the formation of 2-aryl-benzothiazoles in the solid state. nih.gov
Advanced Catalytic Systems: The use of transition metal catalysts, such as palladium in Suzuki-Miyaura cross-coupling reactions, has enabled the synthesis of complex substituted thiazoles. nih.gov This approach could be adapted to introduce diverse functionalities onto the this compound core, allowing for the creation of extensive chemical libraries with high selectivity. Similarly, efficient catalyst-free condensation reactions under melt conditions could be optimized for this specific scaffold. orientjchem.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner product formation. nih.gov |
| Mechanochemistry (Grinding) | Solvent-free, reduced waste, energy efficient. researchgate.net |
| Biocatalysis (e.g., Pepsin) | Environmentally benign, high selectivity. nih.gov |
| Palladium-Catalyzed Cross-Coupling | High selectivity, introduction of diverse functional groups. nih.gov |
Development of Advanced Characterization Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques to unambiguously determine their structures will become critical. Standard methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry form the bedrock of characterization. nih.govmdpi.com
Future developments in this area will likely involve:
Multi-dimensional NMR Spectroscopy: While 1H and 13C NMR are routine, complex derivatives will necessitate the use of two-dimensional (2D) NMR techniques. bohrium.com Experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) will be essential for assigning the precise connectivity of atoms, especially in derivatives with multiple substitution points or complex side chains. mdpi.com These techniques are powerful tools for clarifying structural ambiguities and confirming the regiochemistry of reactions. bohrium.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of newly synthesized compounds. nih.gov This technique will be indispensable for validating the identity of complex this compound derivatives and distinguishing between isomers.
Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. For novel derivatives, obtaining crystal structures will be a key goal to understand their solid-state conformation, intermolecular interactions, and the precise spatial arrangement of substituents, which is vital for computational modeling and understanding biological activity.
Integration with Computational Methodologies for Predictive Design
Computational chemistry is an increasingly vital tool for accelerating the drug discovery and material design process. mdpi.comugm.ac.id For this compound, integrating computational methodologies will enable the predictive design of novel derivatives with tailored properties.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to study the fundamental electronic properties of the this compound scaffold. nih.govmdpi.com By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's reactivity, stability, and electronic behavior. mdpi.com This information is foundational for designing molecules for applications in material science or as chemical modulators. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govbiointerfaceresearch.com For this compound derivatives, docking studies can identify potential biological targets, elucidate binding modes, and predict binding affinities. mdpi.combue.edu.eg This allows for the rational design of compounds with enhanced potency and selectivity.
Pharmacophore Modeling and ADME Prediction: Structure-based pharmacophore models can identify the essential structural features required for biological activity. researchgate.net In parallel, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps in designing compounds with favorable pharmacokinetic profiles, a critical step in early-stage drug development. biointerfaceresearch.comnih.gov
| Computational Method | Application in Designing this compound Derivatives |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and stability. mdpi.com |
| Molecular Docking | Identification of binding modes and interactions with biological targets. mdpi.com |
| Pharmacophore Modeling | Defining key structural features for desired biological activity. researchgate.net |
| ADME Prediction | In silico assessment of drug-likeness and pharmacokinetic properties. nih.gov |
Expansion of Non-Biological Applications and Material Science Innovations
While benzothiazoles are widely studied for their biological activities, their unique electronic and photophysical properties also make them attractive for material science applications. The this compound core, with its electron-rich aromatic system, presents an intriguing scaffold for the development of novel functional materials.
Emerging research could focus on:
Organic Electronics: Fused heterocyclic systems like thiazolo[5,4-d]thiazoles have been investigated as building blocks for organic semiconductors due to their rigid, planar structure and high oxidative stability, which facilitate intermolecular π-π stacking. rsc.org The this compound scaffold could be explored for similar purposes. The electron-donating methoxy (B1213986) groups can be used to tune the electronic energy levels (HOMO/LUMO) of the material, a key parameter in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Fluorescent Probes and Dyes: Thiazole (B1198619) derivatives are known to be components of fluorescent dyes. researchgate.net Research into the photophysical properties of this compound and its derivatives could lead to the development of novel fluorophores for applications in bio-imaging, sensing, or as components in advanced materials like liquid crystals. researchgate.net
Structure-Activity Relationship Studies for Chemical Modulators (general principles of compound design)
A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to designing potent and selective chemical modulators based on the this compound scaffold. rjptonline.orgnih.gov SAR studies correlate specific structural features of a molecule with its biological or chemical effect. benthamscience.com
General principles for designing modulators from the this compound core would involve:
Modification of the Methoxy Groups: The two methoxy groups at the 2- and 4-positions are prime targets for modification. Converting them to other alkoxy groups of varying chain lengths or introducing more complex functionalities could significantly impact solubility, steric profile, and interaction with biological targets.
Substitution at the 2-Position: The 2-position of the thiazole ring is a common point for derivatization in many biologically active benzothiazoles. nih.gov Introducing different aryl, heteroaryl, or alkyl groups at this position can profoundly influence the compound's activity profile. rsc.org
Functionalization of the Benzene (B151609) Ring: Besides the existing methoxy groups, other positions on the benzene ring could be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties and create additional interaction points with target molecules. nih.gov
Scaffold Hopping: This strategy involves replacing the central benzothiazole core with other heterocyclic systems while retaining key pharmacophoric features. bue.edu.egresearchgate.net Insights gained from SAR studies on this compound can inform the design of entirely new classes of modulators.
| Position of Modification | Rationale for Design | Potential Impact |
| C4 and C6 Methoxy Groups | Modulate solubility, steric hindrance, and hydrogen bonding capacity. | Altered pharmacokinetics and binding affinity. rjptonline.org |
| C2 Position of Thiazole Ring | Introduce diverse substituents to explore binding pockets. | Significant changes in biological target specificity and potency. rsc.org |
| Other Benzene Ring Positions | Fine-tune electronic properties and add interaction sites. | Enhanced potency and selectivity. nih.gov |
By systematically applying these principles, researchers can rationally design libraries of this compound derivatives to optimize their function as chemical modulators for a wide range of applications.
Q & A
Q. What in silico approaches validate the anti-diabetic potential of thiazole derivatives?
- Methodological Answer :
- Docking Studies : Target PPAR-γ or α-glucosidase (PDB: 1FM9).
- Network Pharmacology : Maps multi-target interactions (e.g., AMPK and IRS-1 pathways).
- Virtual Screening : ZINC15 database mining for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
